

# Application Note: HPLC Method for the Determination of Dehydro Amlodipine Oxalate

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## Compound of Interest

Compound Name: Dehydro Amlodipine Oxalate

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## Abstract

This application note details a precise and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of **Dehydro Amlodipine Oxalate**, a known impurity and degradation product of Amlodipine.[1][2][3] Dehydro Amlodipine is recognized as Amlodipine EP Impurity D and Amlodipine USP Related Compound A.[4] This method is crucial for quality control in the manufacturing of Amlodipine drug substances and products, ensuring their safety and efficacy. The described protocol utilizes a reversed-phase HPLC system with UV detection, providing a reliable and robust analytical solution.

## Introduction

Amlodipine is a widely prescribed calcium channel blocker for the treatment of hypertension and angina.[5] During its synthesis or storage, impurities can form, one of which is Dehydro Amlodipine. This compound is the pyridine derivative of amlodipine, formed through the oxidation of the dihydropyridine ring.[1] As regulatory agencies require stringent control over impurities in pharmaceutical products, a validated analytical method for the quantification of **Dehydro Amlodipine Oxalate** is essential. This document provides a comprehensive protocol for its determination using HPLC.

## Experimental Protocol

This protocol is adapted from established methods for the analysis of Amlodipine and its related compounds.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

## 1. Instrumentation and Materials

- HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- Chromatographic Data System (CDS): For data acquisition and processing.
- Analytical Balance: Capable of weighing to 0.01 mg.
- Volumetric glassware: Class A.
- pH meter.
- Reference Standard: **Dehydro Amlodipine Oxalate** (>95% purity).[\[4\]](#)
- Reagents:
  - Acetonitrile (HPLC grade)
  - Methanol (HPLC grade)
  - Potassium dihydrogen phosphate (AR grade)
  - Orthophosphoric acid (AR grade)
  - Water (HPLC grade)

## 2. Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Acetonitrile : Methanol : 0.05M Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid) (35:10:55, v/v/v) <a href="#">[10]</a>
Flow Rate	1.0 mL/min <a href="#">[10]</a>
Column Temperature	30°C <a href="#">[10]</a>
Detection Wavelength	237 nm
Injection Volume	20 µL
Run Time	Approximately 15 minutes

### 3. Preparation of Solutions

- Buffer Preparation (0.05M Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
- Mobile Phase Preparation: Mix acetonitrile, methanol, and the prepared buffer in the ratio of 35:10:55 (v/v/v). Degas the mobile phase before use.
- Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of **Dehydro Amlodipine Oxalate** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 1 µg/mL to 20 µg/mL.
- Sample Solution Preparation: Accurately weigh a quantity of the test sample, dissolve it in the mobile phase, and dilute to a known concentration, estimated to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

### 4. System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. The acceptance criteria are as follows:

Parameter	Acceptance Criteria
Tailing Factor	$\leq 2.0$
Theoretical Plates	$\geq 2000$
% RSD of peak areas (n=6)	$\leq 2.0\%$

## Data Presentation

### Calibration Curve Data

A typical calibration curve for **Dehydro Amlodipine Oxalate** is constructed by plotting the peak area against the concentration. The linearity of the method should be evaluated.

Concentration ( $\mu\text{g/mL}$ )	Peak Area (arbitrary units)
1.0	[Example Value: 50000]
2.5	[Example Value: 125000]
5.0	[Example Value: 250000]
10.0	[Example Value: 500000]
15.0	[Example Value: 750000]
20.0	[Example Value: 1000000]

### Method Validation Summary

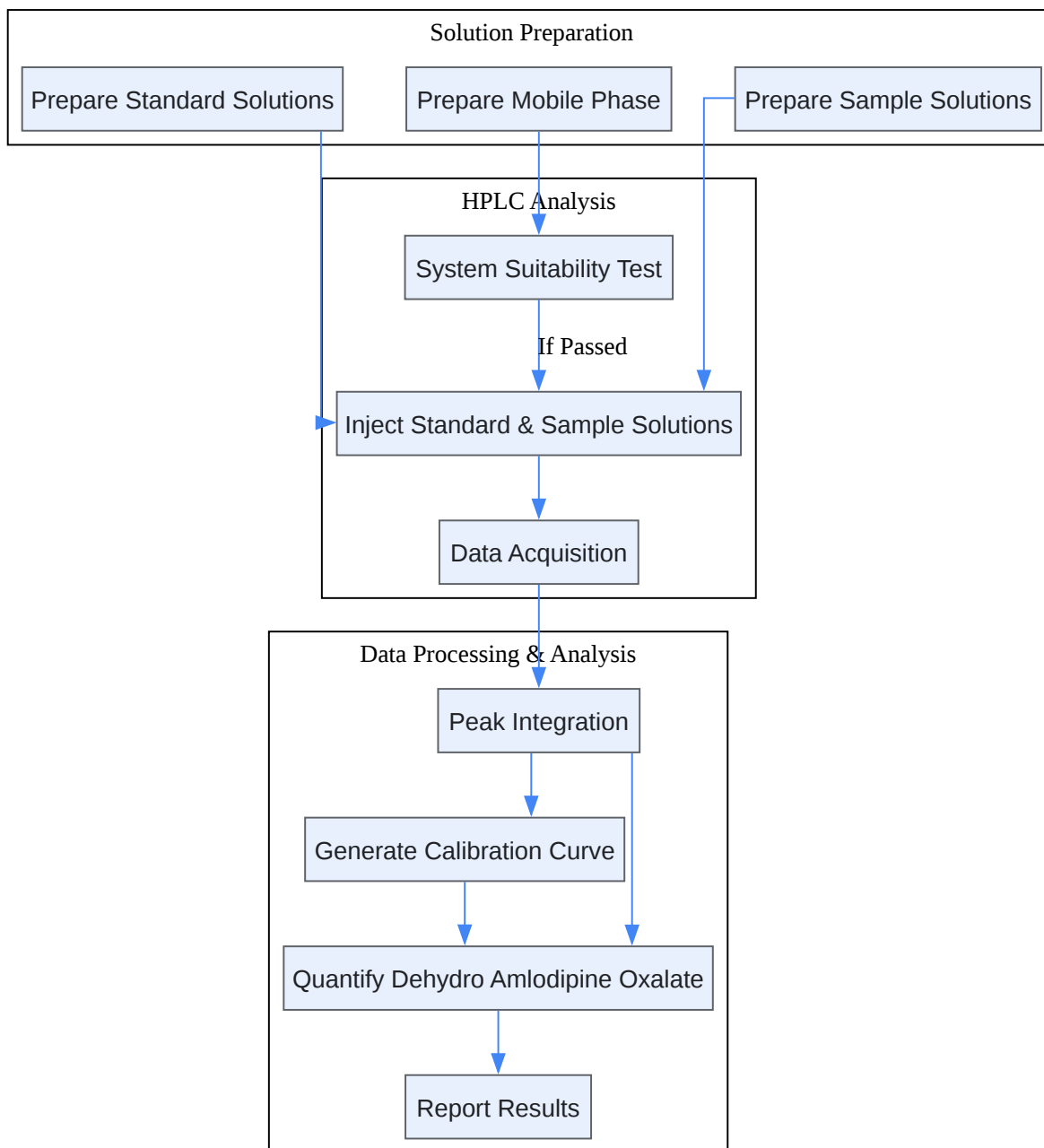
The analytical method should be validated according to ICH guidelines. The following table summarizes the typical validation parameters and their expected outcomes.

Validation Parameter	Result	Acceptance Criteria
Linearity ( $R^2$ )	> 0.999	$R^2 \geq 0.995$
Accuracy (% Recovery)	98.0% - 102.0%	98.0% - 102.0%
Precision (% RSD)		
- Repeatability	< 1.0%	$RSD \leq 2.0\%$
- Intermediate Precision	< 1.5%	$RSD \leq 2.0\%$
Limit of Detection (LOD)	[Calculated Value] $\mu\text{g/mL}$	$S/N \text{ ratio} \geq 3$
Limit of Quantitation (LOQ)	[Calculated Value] $\mu\text{g/mL}$	$S/N \text{ ratio} \geq 10$
Robustness	No significant impact on results	Consistent results with minor variations in method parameters

## Visualization

### Experimental Workflow

The following diagram illustrates the logical workflow for the determination of **Dehydro Amlodipine Oxalate** using the described HPLC method.



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### HPLC Analysis Workflow

## Conclusion

The HPLC method described in this application note is suitable for the accurate and precise determination of **Dehydro Amlodipine Oxalate**. This method can be effectively implemented in quality control laboratories for the routine analysis of this impurity in Amlodipine drug substance and finished pharmaceutical products, ensuring compliance with regulatory standards.

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